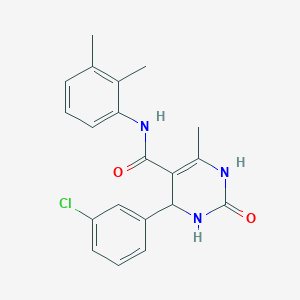

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline” belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole-bearing compounds involves a process known as hydrazine-coupling. In this process, pyrazoles are successfully synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis of similar compounds has been reported in the literature, involving a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol .Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds is confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . For similar compounds, single crystal X-ray diffraction has been used to confirm the structure .Chemical Reactions Analysis

The chemical reactions involving pyrazole-bearing compounds are complex and involve various steps. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-bearing compounds can vary. For instance, 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine, a similar compound, is a pale-yellow to yellow-brown liquid .Scientific Research Applications

Protein Kinase Inhibition

This compound has been evaluated for its inhibitory potency against selected kinases harboring a rare cysteine in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2 . These kinases are potential therapeutic targets for the treatment of various malignancies, including triple-negative breast cancer. The structure of this compound was derived from a potent reversible MPS1 inhibitor, indicating its potential as a covalent inhibitor for therapeutic applications.

Organic Synthesis

The synthesis of this compound involves a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . This process highlights the compound’s role in complex organic synthesis pathways, which can be crucial for developing new pharmaceuticals and materials.

Photovoltaic Devices

Compounds related to “5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline” have been used in the synthesis of platinum-group metal complexes, which are important phosphor materials for modern photovoltaic devices . These complexes exhibit intriguing properties, such as efficient organic light-emitting structures, which are essential for the development of new photovoltaic technologies.

Fluorescence Studies

The related platinum (II) complexes exhibit green fluorescence with a maximum at 514 nm, as determined by UV-Vis spectrometry studies . This property is significant for applications in bioimaging and sensors, where the fluorescence of compounds can be used to detect or visualize biological processes.

Electrochemical Properties

Cyclic voltammetry studies on related complexes have allowed for the calculation of HOMO, LUMO, and band gap values . These electrochemical properties are vital for the design of electronic devices, such as organic light-emitting diodes (OLEDs), where the electronic configuration of the complexes directly affects their performance.

Cytotoxic Agents

Derivatives of this compound have been designed and synthesized as potential cytotoxic agents . These derivatives are explored for their efficacy in cancer treatment, where they could potentially inhibit the growth of cancer cells or induce apoptosis.

Future Directions

The future directions in the research of pyrazole-bearing compounds are promising. These compounds have shown potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Additionally, they have potential applications in the treatment of various malignancies such as triple negative breast cancer .

properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16-9-11(8-15-16)12-4-2-3-10-7-14-6-5-13(10)12/h2-4,8-9,14H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEOAHGCDBPDOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC3=C2CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2997530.png)

![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2997535.png)

![2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2997537.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)

![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)

![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)